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Compound of Interest

Compound Name: 2-Amino-3-bromobenzamide

Cat. No.: B112636 Get Quote

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-
bromobenzamide Derivatives

As a Senior Application Scientist, this guide synthesizes current research on 2-Amino-3-
bromobenzamide derivatives to provide a comparative analysis of their structure-activity

relationships (SAR). This document is intended for researchers, scientists, and drug

development professionals, offering field-proven insights into the design and optimization of

this versatile chemical scaffold for various therapeutic targets.

Introduction: The 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, recognized for its

role as a key pharmacophore in a multitude of biologically active compounds. Its derivatives

have demonstrated a wide array of pharmacological activities, including antimicrobial,

analgesic, anticancer, and anti-inflammatory effects.[1][2] Notably, the 2-aminobenzamide

moiety acts as an effective zinc-binding group, a feature leveraged in the design of potent

histone deacetylase (HDAC) inhibitors like Chidamide and Entinostat, which have applications

in cancer therapy.[3]

The introduction of a bromine atom at the 3-position of the 2-aminobenzamide scaffold creates

the 2-Amino-3-bromobenzamide core (Figure 1).[4] This modification is strategically

significant; the bromine atom not only influences the electronic properties and conformation of

the molecule but also serves as a versatile synthetic handle for introducing further chemical

diversity through cross-coupling reactions.[5] This guide provides an objective comparison of
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SAR studies across different therapeutic targets, supported by experimental data, to elucidate

how structural modifications to this core influence biological activity.

The 2-Amino-3-bromobenzamide Core: Rationale for
Derivatization
The therapeutic potential of the 2-Amino-3-bromobenzamide scaffold can be systematically

explored by modifying several key positions. Understanding the role of each component is

fundamental to rational drug design.

The Amide (CONH2) and Amino (NH2) Groups: These groups are critical for establishing

hydrogen bond interactions with biological targets. The 2-amino group, in particular, is a key

feature for the zinc-binding capacity in metalloenzymes like HDACs.[3][6]

The Phenyl Ring: The aromatic ring serves as the central scaffold. Substitutions on this ring

(e.g., at positions 4, 5, or 6) can modulate the molecule's electronics, lipophilicity, and steric

profile, thereby affecting target binding and pharmacokinetic properties.

The Amide Nitrogen (N-H): This position is a primary point for derivatization. Attaching

various substituents here can profoundly impact the compound's specificity, potency, and

physical properties.

The Bromine Atom (Position 3): The bromine atom is an electron-withdrawing group that can

influence the acidity of the neighboring amino group. More importantly, it provides a reactive

site for introducing new functionalities via reactions like the Suzuki-Miyaura coupling,

allowing for the construction of complex molecular architectures.[5]

Below is a diagram illustrating these key modification sites on the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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